molecular formula C22H14N4O3S2 B2927751 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide CAS No. 891114-63-9

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2927751
CAS No.: 891114-63-9
M. Wt: 446.5
InChI Key: KMKYYOAVBMHHDQ-UHFFFAOYSA-N
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Description

This compound features a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core substituted at the 6-position with a pyridin-3-ylmethyl group and a 1,3-benzothiazole-2-carboxamide moiety. The compound’s design likely leverages the electron-rich benzothiazole and pyridine systems for target binding, while the dioxolo ring may enhance metabolic stability .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S2/c27-21(20-24-14-5-1-2-6-18(14)30-20)26(11-13-4-3-7-23-10-13)22-25-15-8-16-17(29-12-28-16)9-19(15)31-22/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKYYOAVBMHHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be described using the following key features:

  • Core Structure : It contains a benzothiazole moiety, which is known for its diverse biological activities.
  • Functional Groups : The presence of a dioxole and pyridine ring enhances its chemical reactivity and potential interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H16N2O3SC_{19}H_{16}N_2O_3S, indicating a complex arrangement conducive to various interactions in biological systems.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including:

  • HCT116 (human colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)
  • A549 (lung adenocarcinoma)

In vitro studies have indicated that the compound can inhibit cell proliferation at nanomolar concentrations. For example, compounds structurally related to this compound have shown IC50 values ranging from 0.3 to 0.45 μM against these cell lines .

The proposed mechanism of action involves:

  • Inhibition of Key Pathways : The compound may inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies suggest that it may promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Preliminary studies indicate activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Streptococcus pyogenes

The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 8 to 16 μg/mL .

Anti-inflammatory Effects

Compounds similar to this one have also been evaluated for their anti-inflammatory properties. They have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, certain derivatives showed up to 89% inhibition of IL-6 at concentrations around 10 µg/mL .

Study on Anticancer Efficacy

A recent study focused on the synthesis and evaluation of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring significantly enhanced anticancer activity. The study highlighted that compounds with electron-donating groups exhibited improved efficacy against cancer cell lines compared to their counterparts with electron-withdrawing groups .

Evaluation of Antimicrobial Properties

Another research effort aimed at assessing the antimicrobial activity of benzothiazole derivatives found that modifications at the nitrogen positions could enhance antibacterial potency. The study concluded that compounds with bulky groups showed reduced activity against certain strains but improved on-target ATPase inhibition .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

(a) 3-Butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide (CAS: 922679-93-4)
  • Molecular Formula : C₂₅H₂₃N₃O₄S
  • Key Differences : Replaces the benzothiazole-2-carboxamide group with a benzamide moiety and introduces a 3-butoxy substituent.
(b) N-[3-(Dimethylamino)propyl]-N-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylthiophene-2-carboxamide
  • Key Differences: Features a thiophene-2-carboxamide group and a dimethylaminopropyl chain instead of the pyridinylmethyl-benzothiazole system.
  • The thiophene ring’s smaller size and lower aromaticity may reduce steric hindrance in target interactions .
(c) 2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives
  • Example : Patented pesticidal compounds (Syngenta, 2024) with a difluorinated isoindolone core.
  • Key Differences : Replaces the benzothiazole system with an isoindolone ring and incorporates fluorine atoms.
  • Implications : Fluorination likely enhances pesticidal activity by increasing electronegativity and resistance to oxidative degradation .

Functional Group and Pharmacophore Analysis

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole-2-carboxamide Pyridin-3-ylmethyl, dioxolo-benzothiazole Unknown (likely agrochemical/pharmaceutical)
3-Butoxy-Benzamide Derivative Benzamide 3-Butoxy, dioxolo-benzothiazole Agrochemical (inferred)
Thiophene-2-carboxamide Derivative Thiophene-carboxamide Dimethylaminopropyl, dioxolo-benzothiazole Pharmaceutical (solubility-enhanced)
Syngenta’s Difluoro-isoindolone Isoindolone 2,2-Difluoro, pesticidal side chains Pesticidal

Q & A

Q. What are the common synthetic pathways for preparing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzothiazole derivatives and substituted pyridines. A general procedure includes using a polar aprotic solvent (e.g., DMF), a base (e.g., K₂CO₃), and controlled stoichiometry of reactants. For optimization, employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via response surface methodology. This reduces trial-and-error approaches and identifies critical factors for yield improvement .

Q. How can researchers confirm the structural integrity of this compound, given its fused heterocyclic systems?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the dioxolo-benzothiazole and pyridylmethyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and regiochemistry. Cross-reference spectral data with analogous compounds (e.g., substituted benzothiazoles) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and electron density distributions, particularly for reactions at the dioxolo or pyridylmethyl sites. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetic routes. Pair this with machine learning models trained on heterocyclic reaction databases to predict regioselectivity and byproduct formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the benzothiazole core?

  • Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups on the benzothiazole or pyridine rings) and assay for target binding (e.g., kinase inhibition). Use molecular docking to correlate substituent positions with binding affinity. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Include control compounds with known activity to benchmark results .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different assays?

  • Methodological Answer : Analyze variables such as assay conditions (pH, solvent, temperature), purity of the compound (HPLC ≥95%), and cellular model specificity. For example, cytotoxicity observed in one study but not another may stem from impurity-driven off-target effects. Replicate experiments using standardized protocols (e.g., OECD guidelines) and employ orthogonal assays (e.g., fluorescence-based vs. luminescence) to cross-validate findings .

Q. What methodologies are recommended for determining the physicochemical properties (e.g., solubility, logP) of this lipophilic compound?

  • Methodological Answer : Use shake-flask or HPLC methods to measure aqueous solubility and logP. For stability studies, apply accelerated thermal degradation tests (40°C/75% RH) and analyze degradation products via LC-MS. Dynamic light scattering (DLS) can assess aggregation tendencies in solution, critical for in vivo applications .

Q. What advanced toxicity profiling approaches are suitable for this compound in preclinical research?

  • Methodological Answer : Conduct Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity risk. Use metabolomics to identify reactive metabolites in hepatic microsomes. For in vivo studies, apply toxicogenomics to assess gene expression changes in model organisms. Cross-reference results with structural analogs to identify toxicity hotspots (e.g., thiazole ring modifications) .

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